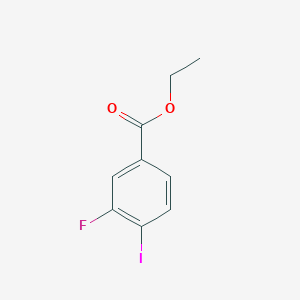

Ethyl 3-Fluoro-4-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-Fluoro-4-iodobenzoate is a chemical compound with the molecular formula C9H8FIO2 . It has a molecular weight of 294.06 . This compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of Ethyl 3-Fluoro-4-iodobenzoate consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 iodine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 3-Fluoro-4-iodobenzoate is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Spectroanalysis

Ethyl 3-iodobenzoate, a related compound to Ethyl 3-Fluoro-4-iodobenzoate, is utilized in the synthesis of various hydrazones and oxadiazolines. These compounds, produced through a series of reactions including cyclodehydration, have been analyzed using IR spectroscopy to confirm their structures (H. Jun, 2011).

Catalyst-free Coupling Reactions

In a study on halobenzoic acids, including 4-iodobenzoic acid, catalyst-free phosphorus-carbon (P–C) coupling reactions with diarylphosphine oxides were performed. The reaction product, phosphinoylbenzoic acids, was converted into corresponding ethyl esters, demonstrating a potential application in organic synthesis (Erzsébet Jablonkai & G. Keglevich, 2015).

Magnesiation of Functionalized Iodobenzenes

Research on the magnesiation of functionalized aromatic halides, such as ethyl 3- or 4-iodobenzoate, has been conducted using active magnesium. This process yielded phenylmagnesium iodides, which were then reacted with carbonyl compounds to produce various adducts (O. Sugimoto, K. Aoki, & K. Tanji, 2004).

Structural Analyses of Binuclear Zn(II) Complexes

Ethyl 3-Fluoro-4-iodobenzoate, in its related form of 2-iodobenzoic acid, has been utilized in the formation of binuclear neutral complexes involving Zn(II) ions. These complexes, characterized by specific noncovalent I⋯I interactions, were analyzed through X-ray crystallography (M. A. Bondarenko & S. A Adonin, 2021).

Synthesis of Isocoumarins

The coupling reaction of o-iodobenzoic acid with terminal alkynes using a Pd/C-based catalyst system produced 3-substituted isocoumarins in EtOH. This process highlights the potential use of similar halobenzoic acids in the synthesis of organic compounds (V. Subramanian et al., 2005).

Luminescent and Structural Properties of Lanthanide Complexes

The use of halogenated benzoate ligands, including 4-iodobenzoate, in synthesizing europium(III), gadolinium(III), and terbium(III) complexes reveals how the halogens affect their luminescent and structural properties. This research offers insights into the design of materials with specific optical characteristics (J. Monteiro et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-fluoro-4-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLQREFLOXXOCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2360682.png)

![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)

![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)

![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)